4-Quinolinamine,2-ethoxy-,1-oxide(9CI)
CAS No.: 115282-77-4
Cat. No.: VC0220172
Molecular Formula: C11H12N2O2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115282-77-4 |
---|---|
Molecular Formula | C11H12N2O2 |
Molecular Weight | 0 |
Introduction
Chemical Identity and Structural Composition
Basic Identification
4-Quinolinamine,2-ethoxy-,1-oxide(9CI) is uniquely identified in chemical databases through several standardized descriptors. The compound is registered with CAS number 115282-77-4, which serves as its unique identifier in chemical substance databases . Its molecular formula is C11H12N2O2, indicating its composition of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .
Structural Features
The name 4-Quinolinamine,2-ethoxy-,1-oxide(9CI) provides significant structural information following chemical nomenclature rules. The compound is based on a quinoline scaffold, which consists of a benzene ring fused with a pyridine ring. The structural components include:
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A quinoline core structure (bicyclic aromatic system)
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An amino (-NH2) group at position 4 of the quinoline ring
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An ethoxy group (-OCH2CH3) at position 2
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An N-oxide functional group at position 1
This combination of functional groups creates a molecule with potential for hydrogen bonding, nucleophilic properties, and varied reactivity patterns.
Structural Representation
Based on the molecular formula and name, the general structure can be represented as a quinoline ring with the specified substituents. The two-dimensional structure would show the fused bicyclic core with the amino group at position 4, ethoxy group at position 2, and the N-oxide modification.
Physical and Chemical Properties
Theoretical Properties
While specific experimental data is limited in the available sources, the theoretical properties of 4-Quinolinamine,2-ethoxy-,1-oxide(9CI) can be inferred from its structure:
Property | Value/Description | Basis |
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Molecular Weight | 204.23 g/mol | Calculated from molecular formula C11H12N2O2 |
Physical State | Likely solid at room temperature | Based on similar quinoline derivatives |
Solubility | Potentially soluble in polar organic solvents; limited water solubility | Based on functional groups present |
Hydrogen Bond Acceptors | 4 (N-oxide oxygen, ethoxy oxygen, quinoline nitrogen, amino nitrogen) | Structural analysis |
Hydrogen Bond Donors | 1-2 (amino group) | Structural analysis |
Chemical Reactivity
The compound's reactivity profile would be influenced by several structural features:
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The amino group at position 4 would exhibit nucleophilic properties and could participate in various coupling reactions.
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The N-oxide functionality typically increases reactivity toward electrophilic substitution at specific positions of the quinoline ring.
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The ethoxy group can undergo cleavage under specific conditions, potentially serving as a point for further functionalization.
Synthetic Routes and Preparation
Synthetic Challenges
The synthesis of compounds with this substitution pattern may present several challenges:
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Regioselectivity in introducing substituents at specific positions
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Controlling the oxidation to form the N-oxide without affecting other functional groups
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Potential reactivity conflicts between the amino group and other reagents
Applications and Research Context
Application Area | Potential Role | Structural Basis |
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Medicinal Chemistry | Potential pharmacophore or intermediate | Quinoline scaffold present in many bioactive compounds |
Materials Science | Fluorescent properties or chelating abilities | Extended π-conjugation and N-oxide functionality |
Synthetic Chemistry | Building block for complex molecules | Multiple reactive sites for further functionalization |
Catalysis | Potential ligand for metal-catalyzed reactions | N-oxide and amino functionalities as coordination sites |
Comparison with Related Compounds
The search results mention another quinoline derivative, "Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-" (CAS: 32226-69-0), which has a different substitution pattern . This related compound contains a pyrrolidinylethoxy substituent at position 4 rather than an amino group, and lacks the N-oxide functionality. Such differences would significantly affect the compound's physical properties, reactivity, and potential applications.
Chemical Context Within Quinoline Research
Quinoline Derivatives in Drug Development
Quinoline-based compounds have historically played important roles in pharmaceutical research. While specific information about 4-Quinolinamine,2-ethoxy-,1-oxide(9CI) is limited, the search results indicate research interest in related quinoline compounds. For instance, 3-cyanoquinolines have been investigated as inhibitors of Tpl2 kinase with potential applications in treating inflammatory diseases such as rheumatoid arthritis .
Structure-Activity Relationships
The specific arrangement of functional groups in 4-Quinolinamine,2-ethoxy-,1-oxide(9CI) could contribute to unique biochemical interactions:
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The amino group at position 4 could serve as a hydrogen bond donor in target binding
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The N-oxide functionality might enhance water solubility and create distinctive electronic properties
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The ethoxy group at position 2 could influence lipophilicity and membrane permeability
These structural features collectively determine the compound's potential biological activity profile.
Analytical Considerations
Identification and Characterization Methods
Standard analytical techniques for characterizing compounds like 4-Quinolinamine,2-ethoxy-,1-oxide(9CI) include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight verification and fragmentation pattern analysis
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Infrared Spectroscopy for functional group identification
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X-ray Crystallography for definitive three-dimensional structural determination
Analytical Technique | Information Provided |
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High-Performance Liquid Chromatography (HPLC) | Purity percentage, impurity profile |
Elemental Analysis | Confirmation of elemental composition |
Melting Point Determination | Indication of purity and identity |
Thin-Layer Chromatography (TLC) | Purity screening and reaction monitoring |
Research Gaps and Future Directions
Knowledge Limitations
The current literature appears to have significant gaps regarding 4-Quinolinamine,2-ethoxy-,1-oxide(9CI):
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Limited published experimental data on physical properties
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Scarce information on synthesis routes and optimization
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Minimal documentation of biological activity or industrial applications
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Few structure-activity relationship studies involving this specific derivative
Promising Research Directions
Future research could address these gaps through:
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Systematic synthesis optimization and scale-up studies
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Comprehensive characterization of physical and chemical properties
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Biological screening for potential pharmacological activities
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Structure modification studies to develop structure-activity relationships
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Exploration of applications in catalysis or materials science
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